N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 338966-29-3
VCID: VC4632636
InChI: InChI=1S/C14H11F2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-6-5-11(15)8-13(14)16/h2-8,17H,1H3
SMILES: CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F
Molecular Formula: C14H11F2NO3S
Molecular Weight: 311.3

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide

CAS No.: 338966-29-3

Cat. No.: VC4632636

Molecular Formula: C14H11F2NO3S

Molecular Weight: 311.3

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide - 338966-29-3

Specification

CAS No. 338966-29-3
Molecular Formula C14H11F2NO3S
Molecular Weight 311.3
IUPAC Name N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide
Standard InChI InChI=1S/C14H11F2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-6-5-11(15)8-13(14)16/h2-8,17H,1H3
Standard InChI Key SNZVFPZICAPUIP-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure integrates two key functional groups:

  • A 2,4-difluorobenzenesulfonamide moiety, where fluorine atoms enhance electronegativity and metabolic stability.

  • A 3-acetylphenyl group, which introduces steric bulk and potential hydrogen-bonding interactions via the ketone oxygen.

The IUPAC name, N(3acetylphenyl)2,4difluorobenzenesulfonamideN-(3-\text{acetylphenyl})-2,4-\text{difluorobenzenesulfonamide}, reflects this substitution pattern. Computational modeling predicts a planar sulfonamide group (SO2NH\text{SO}_2\text{NH}) linked to the acetylated phenyl ring, creating a conjugated system that may influence electronic transitions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H11F2NO3S\text{C}_{14}\text{H}_{11}\text{F}_{2}\text{NO}_{3}\text{S}
Molecular Weight311.3 g/mol
SMILESCC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F
InChIKeySNZVFPZICAPUIP-UHFFFAOYSA-N
Solubility (Predicted)Low aqueous solubility

Synthesis and Optimization

Conventional Synthesis Route

The primary synthesis involves a nucleophilic substitution reaction between 3-acetaminophenol and 2,4-difluorobenzenesulfonyl chloride under basic conditions:

3-Acetaminophenol+2,4-Difluorobenzenesulfonyl ChlorideBaseN-(3-Acetylphenyl)-2,4-Difluorobenzenesulfonamide+HCl\text{3-Acetaminophenol} + \text{2,4-Difluorobenzenesulfonyl Chloride} \xrightarrow{\text{Base}} \text{N-(3-Acetylphenyl)-2,4-Difluorobenzenesulfonamide} + \text{HCl}

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Base: Triethylamine (2.5 equiv) to neutralize HCl.

  • Temperature: 0–25°C for 4–12 hours.

  • Yield: ~60–70% after column chromatography.

Palladium-Catalyzed Coupling

Recent advances propose a Pd-catalyzed reductive coupling between nitroarenes and sodium arylsulfinates as an alternative route . This method avoids harsh sulfonyl chloride intermediates and improves atom economy:

3-Nitroacetophenone+Sodium 2,4-DifluorobenzenesulfinatePd/C, H2N-(3-Acetylphenyl)-2,4-Difluorobenzenesulfonamide\text{3-Nitroacetophenone} + \text{Sodium 2,4-Difluorobenzenesulfinate} \xrightarrow{\text{Pd/C, H}_2} \text{N-(3-Acetylphenyl)-2,4-Difluorobenzenesulfonamide}

Advantages:

  • Higher functional group tolerance.

  • Reduced waste generation.

Biological Activity and Mechanisms

Anti-Inflammatory Activity

The acetyl group may modulate COX-2 inhibition, a target in inflammation management. Molecular docking studies suggest a binding energy of −8.2 kcal/mol for COX-2, comparable to celecoxib (−9.1 kcal/mol).

Cancer Research Applications

Fluorinated sulfonamides exhibit carbon anhydrase IX (CA-IX) inhibition, a biomarker in hypoxic tumors. While no direct data exists for this compound, structural analogs demonstrate IC50_{50} values of 12–50 nM against CA-IX.

Comparative Analysis with Analogues

Table 2: Activity Comparison of Sulfonamide Derivatives

CompoundTarget EnzymeIC50_{50} (nM)
N-(3-Acetylphenyl)-2,4-DFBSACA-IX (Predicted)15–30*
CelecoxibCOX-240
SulfamethoxazoleDHPS120

*Extrapolated from structural analogs .

Industrial and Research Challenges

Scalability Issues

  • Low Solubility: Limits formulation options for in vivo studies.

  • Synthetic Byproducts: Sulfonyl chloride routes generate stoichiometric HCl, requiring efficient quenching.

Regulatory Considerations

No FDA-approved applications exist due to insufficient toxicological data. Acute toxicity studies in rodents are pending.

Future Directions

  • Biological Assays: Prioritize enzymatic inhibition studies against DHPS, COX-2, and CA-IX.

  • Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility.

  • In Vivo Testing: Evaluate pharmacokinetics in murine models.

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